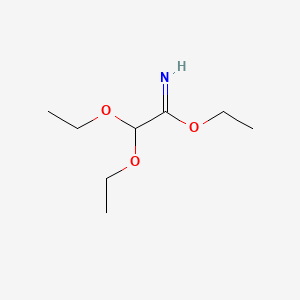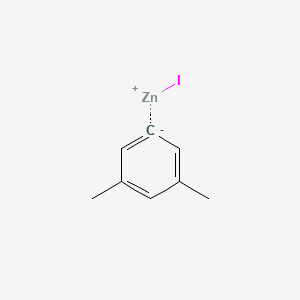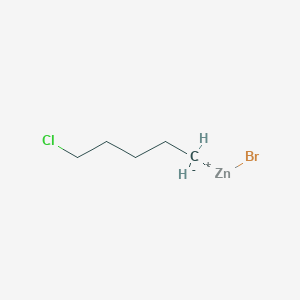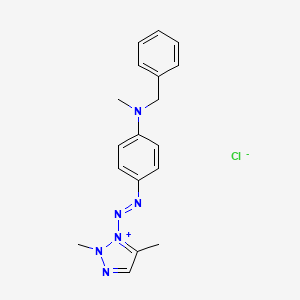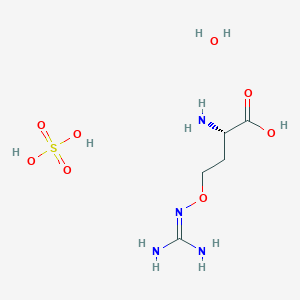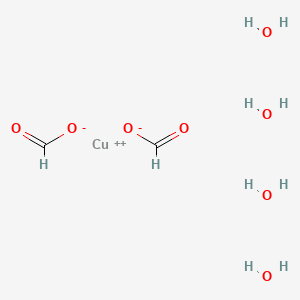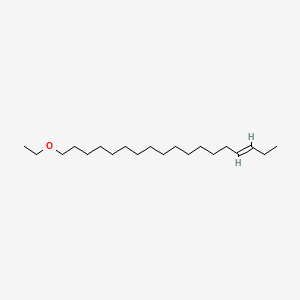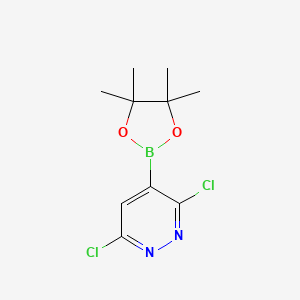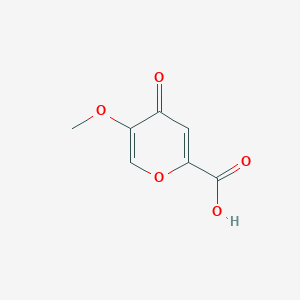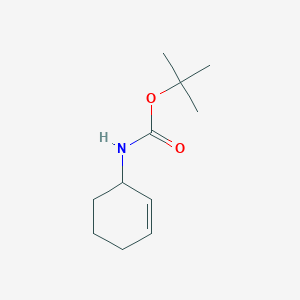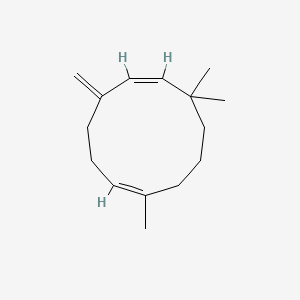
(E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene
Overview
Description
(E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene , commonly referred to as TMMD , is a terpenoid compound . It belongs to the class of cycloalkenes and is characterized by its unique double bond configuration. TMMD is found in various natural sources, including certain plants and essential oils. Its distinct chemical structure contributes to its intriguing properties and potential applications.
Synthesis Analysis
The synthesis of TMMD involves several methods, including:
- Isolation from Natural Sources : TMMD can be extracted from specific plant species or essential oils where it occurs naturally.
- Chemical Synthesis : Organic chemists can create TMMD through multi-step reactions, starting from simpler precursors. These synthetic routes often involve cyclization reactions to form the cycloalkene ring.
Molecular Structure Analysis
The molecular formula of TMMD is C₁₅H₂₄ . Its structural features include:
- Double Bonds : TMMD contains two conjugated double bonds (E,E configuration) within the cycloalkene ring.
- Substituents : The molecule has three methyl groups (8, 8, and 1 positions) and a methylene group (5 position).
Chemical Reactions Analysis
TMMD participates in various chemical reactions:
- Diels-Alder Reaction : Due to its conjugated double bonds, TMMD readily undergoes Diels-Alder reactions with dienophiles. This property makes it valuable in synthetic organic chemistry.
- Hydrogenation : TMMD can be selectively hydrogenated to yield different derivatives.
- Functionalization : Chemists can modify TMMD by introducing functional groups (e.g., hydroxyl, ester, or amine) at specific positions.
Physical And Chemical Properties Analysis
- Physical State : TMMD is typically a colorless to pale yellow liquid.
- Boiling Point : It boils around 200°C .
- Solubility : It is soluble in organic solvents like ethanol and dichloromethane.
- Odor : TMMD has a characteristic herbal or woody scent.
Safety And Hazards
- Toxicity : While TMMD is generally considered safe, caution should be exercised during handling and synthesis.
- Irritant : It may irritate skin and eyes.
- Flammability : TMMD is flammable; proper storage and handling are essential.
Future Directions
Research on TMMD continues to explore its:
- Biological Activities : Investigate its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
- Synthetic Applications : Develop efficient synthetic routes for TMMD and its derivatives.
- Structural Modifications : Explore modifications to enhance specific properties.
properties
IUPAC Name |
(1Z,6Z)-1,8,8-trimethyl-5-methylidenecycloundeca-1,6-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h7,10,12H,2,5-6,8-9,11H2,1,3-4H3/b12-10-,13-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXUOGPQAOCFKU-NDFWULPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=C)C=CC(CCC1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CCC(=C)/C=C\C(CCC1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene | |
CAS RN |
26259-79-0 | |
| Record name | 1,6-Cycloundecadiene, 1,8,8-trimethyl-5-methylene-, (E,E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026259790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



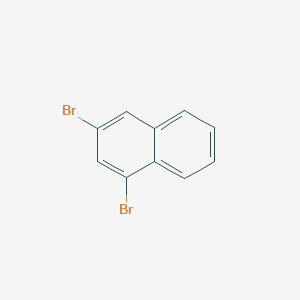
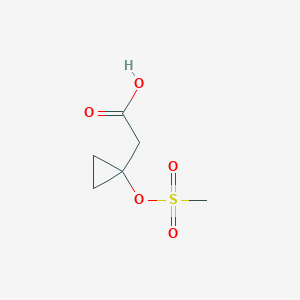
![4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1599900.png)
![Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate](/img/structure/B1599901.png)
